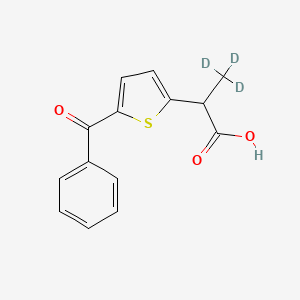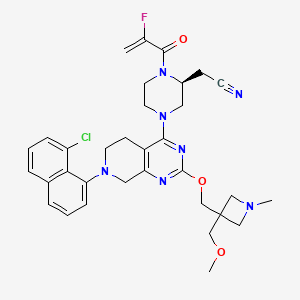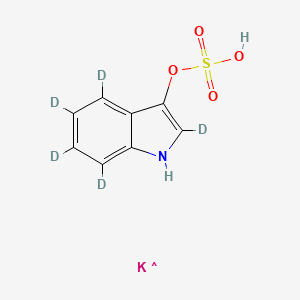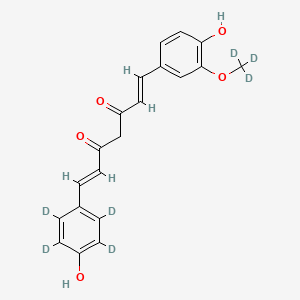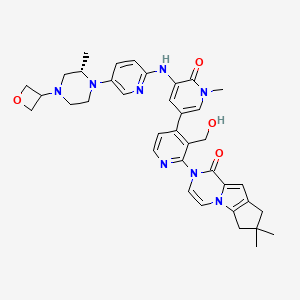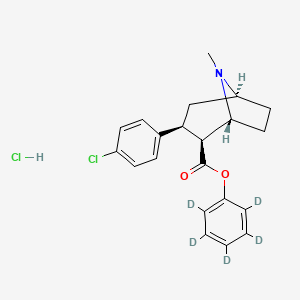
RTI-113-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI-113-d5 (hydrochloride) is a deuterated analog of RTI-113, a compound known for its use in scientific research, particularly in the field of proteomics. The compound is chemically described as (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride. It has a molecular formula of C21H17D5ClNO2•HCl and a molecular weight of 397.35 .
Preparation Methods
The synthesis of RTI-113-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:
Preparation of the deuterated precursor:
Formation of the bicyclic structure: The precursor undergoes a series of reactions to form the bicyclic structure characteristic of RTI-113-d5.
Introduction of the phenyl ester group: The final step involves the esterification of the bicyclic structure with phenyl ester to form RTI-113-d5 (hydrochloride).
Chemical Reactions Analysis
RTI-113-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RTI-113-d5 (hydrochloride) has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Neuroscience Research: RTI-113-d5 is used to investigate the mechanisms of action of various neurotransmitters and their receptors.
Pharmacological Studies: The compound is used in pharmacological studies to understand the effects of drugs on the central nervous system.
Cocaine Dependence Research: RTI-113-d5 has been shown to decrease cocaine self-administration in animal models, making it a potential candidate for developing therapies for cocaine dependence.
Mechanism of Action
RTI-113-d5 (hydrochloride) exerts its effects by interacting with specific molecular targets in the brain. The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased dopamine levels in the synaptic cleft. This mechanism is similar to that of cocaine, but RTI-113-d5 has a longer duration of action .
Comparison with Similar Compounds
RTI-113-d5 (hydrochloride) is similar to other 3-phenyltropane analogs, such as RTI-113 and RTI-4229-113. the deuterated version, RTI-113-d5, offers unique advantages, including increased stability and altered pharmacokinetics. Other similar compounds include:
RTI-113: The non-deuterated analog of RTI-113-d5.
RTI-4229-113: Another 3-phenyltropane analog with similar properties.
Cocaine: A naturally occurring compound with a similar mechanism of action but a shorter duration of effect
RTI-113-d5 (hydrochloride) stands out due to its deuterated nature, which provides unique benefits in research applications.
Properties
Molecular Formula |
C21H23Cl2NO2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl) (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1/i2D,3D,4D,5D,6D; |
InChI Key |
UVNAYBAOZUMARC-UTJWLZNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)[C@@H]2[C@H]3CC[C@H](N3C)C[C@@H]2C4=CC=C(C=C4)Cl)[2H])[2H].Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


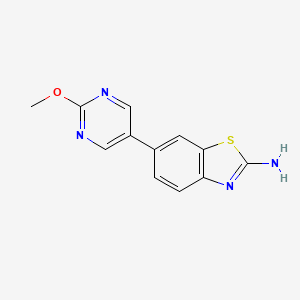
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)

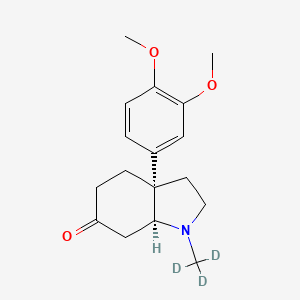
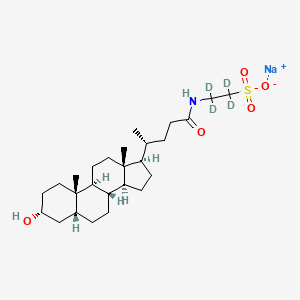
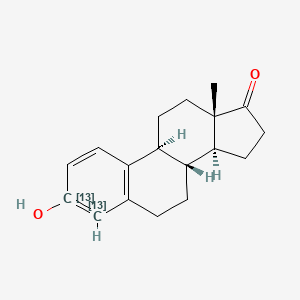
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
